molecular formula C30H60N2O7 B12696365 2-((2-(Bis(2-hydroxyethyl)amino)ethyl)(2-hydroxyethyl)amino)ethyl oleate monoacetate CAS No. 85005-70-5

2-((2-(Bis(2-hydroxyethyl)amino)ethyl)(2-hydroxyethyl)amino)ethyl oleate monoacetate

Cat. No.: B12696365
CAS No.: 85005-70-5
M. Wt: 560.8 g/mol
InChI Key: PPERMZMSZQSCPT-KVVVOXFISA-N
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Description

2-((2-(Bis(2-hydroxyethyl)amino)ethyl)(2-hydroxyethyl)amino)ethyl oleate monoacetate is a complex organic compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to stabilize emulsions and enhance the solubility of hydrophobic substances in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Bis(2-hydroxyethyl)amino)ethyl)(2-hydroxyethyl)amino)ethyl oleate monoacetate typically involves the reaction of oleic acid with triethanolamine. The process generally requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions. Oleic acid and triethanolamine are reacted in the presence of a catalyst, often under reflux conditions, to produce the ester. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-((2-(Bis(2-hydroxyethyl)amino)ethyl)(2-hydroxyethyl)amino)ethyl oleate monoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-(Bis(2-hydroxyethyl)amino)ethyl)(2-hydroxyethyl)amino)ethyl oleate monoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-(Bis(2-hydroxyethyl)amino)ethyl)(2-hydroxyethyl)amino)ethyl oleate monoacetate primarily involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions. It interacts with hydrophobic and hydrophilic molecules, facilitating their dispersion in aqueous solutions. This property is particularly useful in enhancing the solubility and bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Similar Compounds

    Triethanolamine oleate: Similar in structure but lacks the additional hydroxyethyl groups.

    Diethanolamine oleate: Contains fewer hydroxyethyl groups, resulting in different surfactant properties.

    Monoethanolamine oleate: Simplest form with only one hydroxyethyl group.

Uniqueness

2-((2-(Bis(2-hydroxyethyl)amino)ethyl)(2-hydroxyethyl)amino)ethyl oleate monoacetate is unique due to its multiple hydroxyethyl groups, which enhance its surfactant properties and make it more effective in stabilizing emulsions and improving solubility compared to its simpler counterparts .

Properties

CAS No.

85005-70-5

Molecular Formula

C30H60N2O7

Molecular Weight

560.8 g/mol

IUPAC Name

acetic acid;2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethyl (Z)-octadec-9-enoate

InChI

InChI=1S/C28H56N2O5.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(34)35-27-23-30(22-26-33)19-18-29(20-24-31)21-25-32;1-2(3)4/h9-10,31-33H,2-8,11-27H2,1H3;1H3,(H,3,4)/b10-9-;

InChI Key

PPERMZMSZQSCPT-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCN(CCN(CCO)CCO)CCO.CC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCN(CCO)CCO)CCO.CC(=O)O

Origin of Product

United States

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